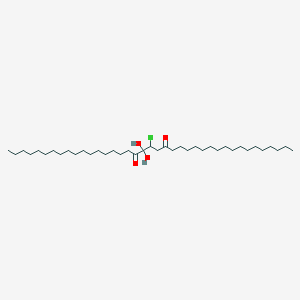
rac 2-Oleoyl-3-chloropropanediol-d5, 95per cent
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac 2-Oleoyl-3-chloropropanediol-d5, 95 percent: is a stable isotope-labeled compound. It is an isotopically labeled version of 2-Oleoyl-3-chloropropanediol, a natural compound known for its diverse physiological effects such as regulating energy metabolism and promoting weight loss . The compound is used extensively in scientific research to monitor and measure the levels of 2-Oleoyl-3-chloropropanediol within biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac 2-Oleoyl-3-chloropropanediol-d5 involves the esterification of (9Z)-9-Octadecenoic acid with 2-Chloro-1-(hydroxymethyl)ethyl ester-d5. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired isotopic labeling and purity .
Industrial Production Methods
Industrial production of rac 2-Oleoyl-3-chloropropanediol-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required 95 percent purity. The production is carried out in compliance with relevant regulations and standards to ensure the quality and safety of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
rac 2-Oleoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
rac 2-Oleoyl-3-chloropropanediol-d5 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of 2-Oleoyl-3-chloropropanediol.
Biology: Employed in studies to understand the metabolic pathways and physiological effects of 2-Oleoyl-3-chloropropanediol.
Medicine: Investigated for its potential therapeutic effects in regulating energy metabolism and promoting weight loss.
Industry: Used in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of rac 2-Oleoyl-3-chloropropanediol-d5 involves its interaction with specific molecular targets and pathways. It is known to regulate energy metabolism by influencing the activity of enzymes involved in lipid metabolism. The compound’s stable isotope labeling allows for precise tracking and measurement within biological systems, providing valuable insights into its physiological effects .
Vergleich Mit ähnlichen Verbindungen
rac 2-Oleoyl-3-chloropropanediol-d5 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Similar compounds include:
rac 1-Oleoyl-3-chloropropanediol-d5: Another isotopically labeled version with a different positional isomer.
2-Oleoyl-3-chloropropanediol: The non-labeled version of the compound.
1-Oleoyl-2-chloropropanediol: A positional isomer with different physiological effects.
The stable isotope labeling of rac 2-Oleoyl-3-chloropropanediol-d5 provides enhanced accuracy and reliability in scientific research, making it a valuable tool for various applications.
Eigenschaften
CAS-Nummer |
1331669-45-4 |
|---|---|
Molekularformel |
C21H39ClO3 |
Molekulargewicht |
380.021 |
IUPAC-Name |
(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h9-10,20,23H,2-8,11-19H2,1H3/b10-9-/i18D2,19D2,20D |
InChI-Schlüssel |
SQEOYUUMBWVKDM-FNKKQMTJSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CCl |
Synonyme |
(9Z)-9-Octadecenoic Acid 2-Chloro-1-(hydroxymethyl)ethyl Ester-d5; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-acetyl-D-[1-13C]galactosamine](/img/structure/B583411.png)


![2-[15N]Acetamido-2-deoxy-D-glucose](/img/structure/B583417.png)

![N-[2-13C]Acetyl-D-glucosamine](/img/structure/B583423.png)

![N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine](/img/structure/B583428.png)

